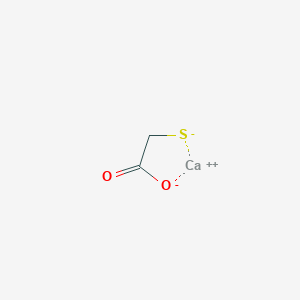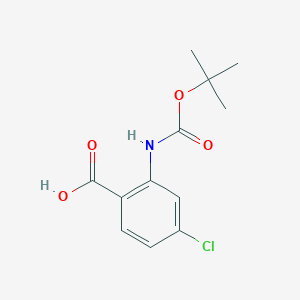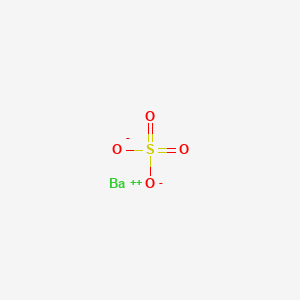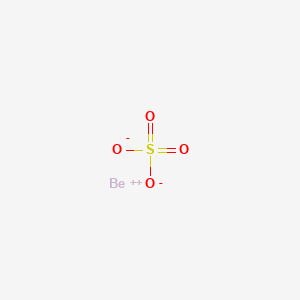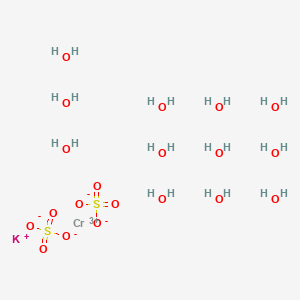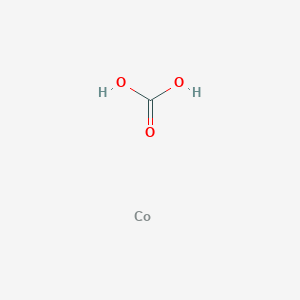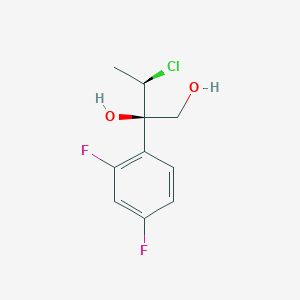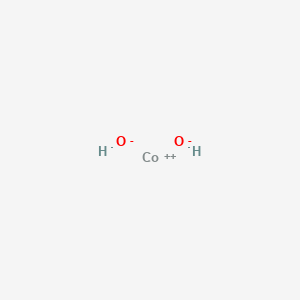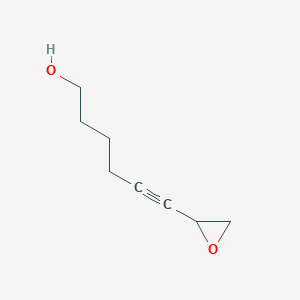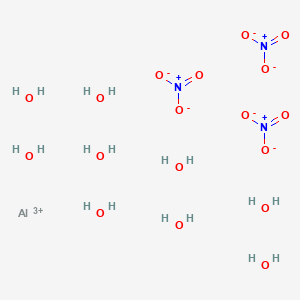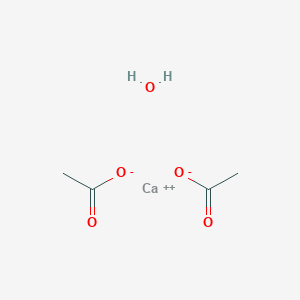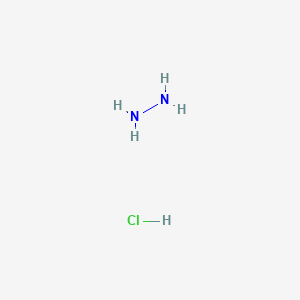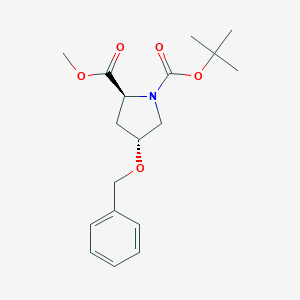![molecular formula C9H8N2O2 B147998 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 137538-55-7](/img/structure/B147998.png)
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as HIBE, and it is a benzimidazole derivative that has a hydroxyl group attached to the fifth position of the benzene ring. In
Wirkmechanismus
The mechanism of action of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is not fully understood. However, it has been proposed that the compound exerts its effects by scavenging free radicals and inhibiting the activity of certain enzymes. It has also been suggested that it may modulate the expression of certain genes involved in various physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone possesses significant antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of certain enzymes involved in inflammation. These effects may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is its potential applications in various fields of scientific research. It is a cost-effective and efficient compound that can be synthesized using readily available reagents. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. One of the areas of interest is the development of novel derivatives of this compound that may possess enhanced properties and efficacy. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields of scientific research. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which may facilitate its translation into clinical applications.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis method of this compound is efficient and cost-effective. It possesses significant antioxidant and anti-inflammatory properties and may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. However, further studies are needed to evaluate its safety and toxicity in vivo and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone involves the reaction of 4-nitrophenylhydrazine with 3-methoxyacetophenone in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to obtain 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. This method has been reported in several studies and has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, it has been studied for its ability to inhibit certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Eigenschaften
CAS-Nummer |
137538-55-7 |
|---|---|
Produktname |
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone |
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-(5-hydroxy-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)8-7(13)3-2-6-9(8)11-4-10-6/h2-4,13H,1H3,(H,10,11) |
InChI-Schlüssel |
PDCKDXXHFAABGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1N=CN2)O |
Kanonische SMILES |
CC(=O)C1=C(C=CC2=C1N=CN2)O |
Synonyme |
Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



